1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine
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Overview
Description
“(4-isopropylpiperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone” is a complex organic compound . It has been identified as a histamine-3 antagonist .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide . The reaction mixture is then diluted with water and ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an isopropylpiperazine group, a methoxy group attached to a pyridine ring, and a ketone group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, the carbonyl group in the molecule can react with Wittig reagents to produce various poly-substituted olefin compounds . Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 34-37 °C, a boiling point of 81 °C/20 mmHg, and a density of 1.1274 (rough estimate) . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that certain pyridin-4-yl)methanone derivatives exhibit significant antimicrobial properties. For example, a study by Kumar et al. (2012) synthesized a series of compounds with a pyridin-4-yl)methanone moiety that showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests potential applications in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Corrosion Inhibition
A study by Dohare et al. (2018) focused on the synthesis of pyrazolo-pyridine derivatives using ultrasound-mediated reactions. These compounds were evaluated as corrosion inhibitors for mild steel in acidic media, revealing that certain derivatives significantly inhibit corrosion, highlighting their industrial application in metal preservation (Dohare, Quraishi, Verma, Lgaz, Salghi, & Ebenso, 2018).
Antiviral and Anticancer Activity
Synthetic pathways leading to pyrazole derivatives have been explored for their potential in treating tuberculosis and cancer. A study presented the synthesis of pyrazole derivatives starting from acetophenone and phenylhydrazine, leading to compounds with promising anti-tubercular and anticancer activities (Neha, Nitin, & Pathak, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-(oxan-4-ylmethoxy)pyridin-4-yl]-(4-propan-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)21-7-9-22(10-8-21)19(23)17-3-6-20-18(13-17)25-14-16-4-11-24-12-5-16/h3,6,13,15-16H,4-5,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITNVVFPCYPNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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